molecular formula C16H32O2 B12673247 (3S,6R)-3-ethyl-6-propylundecanoic acid

(3S,6R)-3-ethyl-6-propylundecanoic acid

Katalognummer: B12673247
Molekulargewicht: 256.42 g/mol
InChI-Schlüssel: DXICFCIARASBNT-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6R)-3-ethyl-6-propylundecanoic acid is a chiral compound with a unique structure that includes both ethyl and propyl groups attached to an undecanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-ethyl-6-propylundecanoic acid typically involves stereoselective synthesis strategies. One common approach is the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes use heterogeneous catalysts such as Cu/ZnO/Al2O3 to achieve high yields and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6R)-3-ethyl-6-propylundecanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3S,6R)-3-ethyl-6-propylundecanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,6R)-3-ethyl-6-propylundecanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,6R)-3-ethyl-6-propylundecanoic acid is unique due to its specific combination of ethyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C16H32O2

Molekulargewicht

256.42 g/mol

IUPAC-Name

(3S,6R)-3-ethyl-6-propylundecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1

InChI-Schlüssel

DXICFCIARASBNT-LSDHHAIUSA-N

Isomerische SMILES

CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O

Kanonische SMILES

CCCCCC(CCC)CCC(CC)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.